n-(2-Aminophenyl)-4-((3-ethyl-2h-indazol-2-yl)methyl)benzamide
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Overview
Description
n-(2-Aminophenyl)-4-((3-ethyl-2h-indazol-2-yl)methyl)benzamide: is a synthetic organic compound that belongs to the class of benzamides Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Aminophenyl)-4-((3-ethyl-2h-indazol-2-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indazole Core: Starting with a suitable precursor, the indazole core can be synthesized through cyclization reactions.
Amination: Introduction of the amino group on the phenyl ring using reagents such as ammonia or amines under specific conditions.
Coupling Reaction: The final step involves coupling the indazole derivative with the aminophenyl benzamide under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the indazole ring.
Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
n-(2-Aminophenyl)-4-((3-ethyl-2h-indazol-2-yl)methyl)benzamide:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the synthesis of dyes, polymers, or other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds might include other benzamides or indazole derivatives. Compared to these, n-(2-Aminophenyl)-4-((3-ethyl-2h-indazol-2-yl)methyl)benzamide might exhibit unique properties such as:
Enhanced Biological Activity: Due to specific structural features.
Improved Stability: Under physiological conditions.
Selective Targeting: Of particular molecular pathways.
List of Similar Compounds
- Benzamide
- Indazole
- 2-Aminobenzamide
- 3-Ethylindazole
Properties
CAS No. |
920315-34-0 |
---|---|
Molecular Formula |
C23H22N4O |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-[(3-ethylindazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C23H22N4O/c1-2-22-18-7-3-5-9-20(18)26-27(22)15-16-11-13-17(14-12-16)23(28)25-21-10-6-4-8-19(21)24/h3-14H,2,15,24H2,1H3,(H,25,28) |
InChI Key |
ABPCNWDAQDYIAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC=CC2=NN1CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |
Origin of Product |
United States |
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